molecular formula C22H13Cl3N2O3 B2761977 3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 320419-59-8

3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2761977
CAS No.: 320419-59-8
M. Wt: 459.71
InChI Key: WJTBPOUHYAAKBO-QOMWVZHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a chemical substance with the molecular formula C22H13Cl3N2O3 . It has a molecular weight of 459.71. This product is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a chlorobenzoyl group, an oxyimino group, and a dichlorobenzyl group attached to an indolone core . The presence of these groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Unexpected Synthesis of N-Acyl Indolines

A study explored the unexpected synthesis of N-acyl indolines from a consecutive cyclization of iminophosphorane, revealing an efficient route to biologically significant indolines. These compounds can be further oxidized to indoles and oxindoles, highlighting a versatile approach to accessing these important heterocyclic structures (Li, Zhao, & Ding, 2011).

Synthesis and Evaluation of Morpholino-N-Acetyl Indoles

Another research focused on synthesizing 2-oxo-3[4-p(subst/unsubst)-phenyl-2-thiazolyl/oxazolyl] morpholino-N-acetyl indoles, investigating their central nervous system depressant activity. This work underscores the therapeutic potential of such compounds, following a specific synthetic pathway to create various heterocyclic moieties (Rawat & Shukla, 2016).

Antimalarial Properties of Imino Derivatives

The antimalarial properties of 1-imino derivatives of acridinediones and related structures were evaluated, demonstrating significant activity in rodents and primates. This research emphasizes the importance of structural modifications, including the introduction of imino side chains, for enhancing antimalarial efficacy (Kesten et al., 1992).

Modular Arene Difunctionalization via Chromium-Catalyzed Transformations

A study described the sequential transformations of unactivated C-O and C-H bonds under chromium catalysis, using a N-benzyl-substituted imino group. This research provides insights into incorporating aryl groups into benzaldehydes, showcasing the compound's utility in synthetic chemistry (Rong, Luo, & Zeng, 2019).

Vanadium-Catalyzed Sulfenylation of Indoles

Research on vanadium-catalyzed sulfenylation of indoles with thiols under molecular oxygen demonstrated an efficient method for synthesizing 3-sulfanylindoles. This catalytic system highlights the compound's role in facilitating reactions important for creating biologically active molecules (Maeda et al., 2004).

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2O3/c23-14-10-9-13(18(25)11-14)12-27-19-8-4-2-6-16(19)20(21(27)28)26-30-22(29)15-5-1-3-7-17(15)24/h1-11H,12H2/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTBPOUHYAAKBO-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C3=CC=CC=C3Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC=CC=C3Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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